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molecular formula C3H5BrO2 B595124 3-Bromopropionic-2,2,3,3-d4 Acid CAS No. 1219799-25-3

3-Bromopropionic-2,2,3,3-d4 Acid

Cat. No. B595124
M. Wt: 156.999
InChI Key: DHXNZYCXMFBMHE-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728150B2

Procedure details

Reflux a solution of triphenylphosphine (91.3 g, 348 mmol, 1.05 equivalents) and 3-bromopropionic acid (50.7 g, 331 mmol) in acetonitrile (250 ml) for three hours, allow to sit at room temperature overnight. Add ether (400 ml) and cool in the freezer for two hours. Filter solids, rinse with ether, and dry solids under high vacuum to obtain the title compound (94.1 g, 68%). NMR (400 MHz, CDCl3): δ 3.15 (m, 2H), 3.73 (m, 2H), 7.69-7.83 (m, 15H).
Quantity
91.3 g
Type
reactant
Reaction Step One
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
title compound
Yield
68%

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24].CCOCC>C(#N)C>[Br-:20].[C:23]([CH2:22][CH2:21][P+:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)([OH:25])=[O:24] |f:4.5|

Inputs

Step One
Name
Quantity
91.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50.7 g
Type
reactant
Smiles
BrCCC(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter solids
WASH
Type
WASH
Details
rinse with ether
CUSTOM
Type
CUSTOM
Details
dry solids under high vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
title compound
Type
product
Smiles
[Br-].C(=O)(O)CC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 94.1 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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